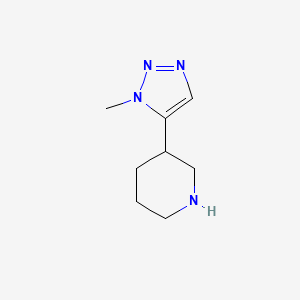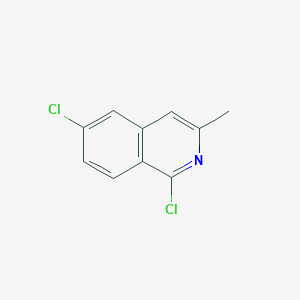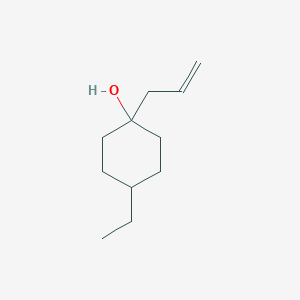
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O. It is a cyclohexanol derivative characterized by the presence of an ethyl group and a prop-2-en-1-yl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanone or 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanoic acid.
Reduction: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexane.
Substitution: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexyl chloride or bromide.
Scientific Research Applications
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industrial Chemistry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-1-methylcyclohex-2-enol: This compound has a similar cyclohexanol structure but with an isopropyl group instead of an ethyl group.
4-Isopropenyl-1-methyl-1,2-cyclohexanediol: This compound features a similar cyclohexane ring with an isopropenyl group and two hydroxyl groups.
Uniqueness
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a prop-2-en-1-yl group on the cyclohexane ring makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-ethyl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-3-7-11(12)8-5-10(4-2)6-9-11/h3,10,12H,1,4-9H2,2H3 |
InChI Key |
PBOBONRQFBPYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)



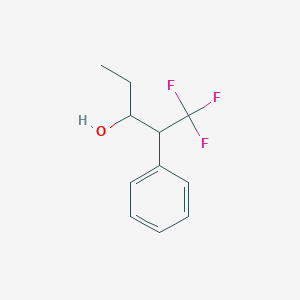

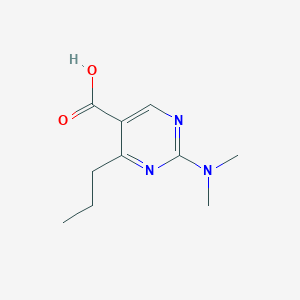

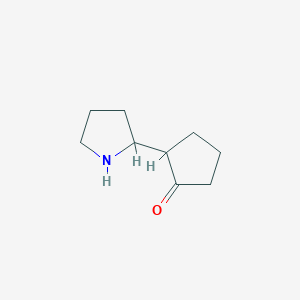
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
